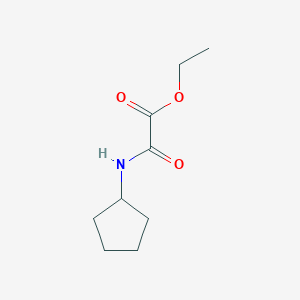

ethyl (cyclopentylamino)(oxo)acetate

Description

Ethyl (cyclopentylamino)(oxo)acetate (IUPAC: ethyl 2-(cyclopentylamino)-2-oxoacetate) is an α-ketoester derivative characterized by a cyclopentylamine substituent linked to an oxoacetate backbone. Such compounds are typically used as intermediates in pharmaceutical synthesis, agrochemicals, and organic catalysis due to their reactive α-ketoester moiety and tunable substituents .

The cyclopentyl group confers lipophilicity and steric bulk, which can influence solubility, metabolic stability, and binding affinity in drug design. Similar compounds, such as ethyl (cycloheptylamino)(oxo)acetate (), demonstrate the role of cycloalkyl substituents in modulating physicochemical properties .

Properties

IUPAC Name |

ethyl 2-(cyclopentylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKFADBWPCWTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OH→CH3COOC2H5+H2O

In this reaction, acetic acid reacts with ethanol to form the ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Acetic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

ethyl (cyclopentylamino)(oxo)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyclopentylamino group may interact with biological receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares ethyl (cyclopentylamino)(oxo)acetate (hypothetical data inferred from analogs) with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (logSw) | Substituent Type | Key Applications | Reference ID |

|---|---|---|---|---|---|---|---|

| This compound* | C₁₀H₁₇NO₃ | 199.25 (calc.) | ~2.3 | ~-2.3 | Cycloalkyl (C₅) | Pharma intermediates, ligands | — |

| Ethyl (cycloheptylamino)(oxo)acetate | C₁₁H₁₉NO₃ | 213.27 | 2.3356 | -2.281 | Cycloalkyl (C₇) | Not specified | |

| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | 2.07† | Not reported | Aryl (4-ethoxy) | Pharma intermediates | |

| Ethyl (4-chloro-3-nitroanilino)(oxo)acetate | C₁₀H₉ClN₂O₅ | 272.64 | 2.0667 | -3.0794 | Aryl (chloro-nitro) | Research chemicals | |

| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₃NO₄ | 223.23 | ~1.8‡ | Not reported | Aryl (2-methoxy) | Synthetic chemistry |

*Hypothetical data based on cycloheptyl analog () and computational estimates.

†logP inferred from analogous aryl-substituted compounds.

‡Estimated from substituent contributions.

Key Observations:

Cycloalkyl vs. Aryl Substituents :

- Cycloalkyl derivatives (e.g., cycloheptyl) exhibit higher logP values (~2.3) compared to aryl analogs (~1.8–2.07), indicating greater lipophilicity . This aligns with the hydrophobic nature of cycloalkyl groups.

- Aryl-substituted compounds (e.g., 4-ethoxy, 4-chloro-3-nitro) show reduced solubility (e.g., logSw = -3.08 for the nitro-chloro derivative), likely due to increased molecular weight and polar surface area .

In contrast, bulky aryl groups (e.g., 4-ethoxy) may hinder reactivity in certain synthetic pathways . Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings increase electrophilicity at the α-ketoester carbonyl, favoring nucleophilic addition reactions .

Biological Activity

Ethyl (cyclopentylamino)(oxo)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an ester functional group and a cyclopentylamino moiety. The molecular formula is , and it has a molecular weight of approximately 185.23 g/mol. The compound's structure allows it to interact with various biological targets, potentially influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The ester group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclopentylamino group is hypothesized to engage with biological receptors, modulating their activity and leading to potential therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of cyclopentylamines, including this compound. Results indicated significant inhibition against Gram-positive bacteria .

- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating conditions like arthritis .

- Cytotoxic Studies : A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate | Thienopyrimidine core | Antimicrobial, anticancer |

| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Cyclopentyl group | Anti-inflammatory |

| Methyl (4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate | Different substituents | Varies in reactivity |

This table illustrates how variations in structure can influence biological activity, providing insights into how modifications can enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.